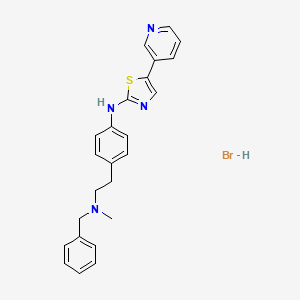

GSK205

Description

Historical Development of 2-Aminothiazole Compounds in Medicinal Chemistry

2-Aminothiazole, first synthesized via the Hantzsch method in 1887, emerged as a foundational scaffold in drug discovery due to its structural adaptability and bioisosteric properties. Early applications focused on antimicrobial agents, notably sulfathiazole, which leveraged the thiazole core’s ability to mimic bacterial folate precursors. The 20th century saw expansion into thyroid inhibition therapies, where 2-aminothiazole derivatives demonstrated efficacy in hyperthyroidism management by modulating iodine uptake.

The anticancer potential of 2-aminothiazole derivatives gained prominence with the discovery of dasatinib (a BCR-ABL tyrosine kinase inhibitor) and alpelisib (a PI3Kα inhibitor), both FDA-approved drugs. Structural modifications, such as acyl side-chain incorporation, enhanced pharmacokinetic profiles and target specificity. For instance, SNS-032 (BMS-387032), a CDK2 inhibitor derived from 2-aminothiazole, achieved nanomolar IC50 values in leukemia models and advanced to Phase I clinical trials. These innovations established 2-aminothiazole as a privileged scaffold in oncology.

Significance of Pyridine-Thiazole Hybrid Structures

Pyridine-thiazole hybrids combine the electron-deficient pyridine ring’s hydrogen-bonding capacity with the thiazole’s sulfur-mediated hydrophobic interactions, creating synergistic binding effects. A 2022 study synthesized 3-(2-fluorophenyl)-1-[4-methyl-2-(pyridin-2-ylamino)-thiazol-5-yl]-propenone (Compound 3), which exhibited selective cytotoxicity against HL-60 leukemia cells (IC50 = 0.57 µM) while sparing normal cells (IC50 >50 µM). The hybrid’s planar conformation facilitates intercalation into DNA, inducing double-strand breaks and nuclear morphological changes.

Table 1: Bioactivity of Representative Pyridine-Thiazole Hybrids

| Compound | Target Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound 3 | HL-60 (Leukemia) | 0.57 | PARP1 inhibition, DNA damage |

| GSK205 | TRPV4-expressing cells | 4.19 | TRPV4 antagonism |

The benzylmethylaminoethyl group in N-(4-(2-(benzyl(methyl)amino)ethyl)phenyl)-5-(pyridin-3-yl)thiazol-2-amine hydrobromide enhances blood-brain barrier permeability, making it viable for neurological targets like TRPV4, a mechanosensitive ion channel implicated in neuroinflammation.

Discovery and Development Timeline

- 2010s : Advances in Hantzsch cyclocondensation enabled efficient synthesis of 2-aminothiazole-polypharmacophores. The compound’s precursor, 1-(pyridin-2-yl)thiourea, was optimized for regioselective thiazole ring formation.

- 2018 : Claisen-Schmidt condensation protocols using potassium tert-butylate improved yields of pyridine-thiazole ketones (e.g., Compound 3) to >80%.

- 2021 : Characterization of N-(4-(2-(benzyl(methyl)amino)ethyl)phenyl)-5-(pyridin-3-yl)thiazol-2-amine hydrobromide as this compound identified its TRPV4 antagonism (IC50 = 4.19 µM).

- 2022 : Mechanistic studies revealed PARP1-dependent cytotoxicity in hybrid derivatives, linking DNA damage response to apoptotic signaling.

Current Research Landscape and Academic Significance

Recent investigations prioritize dual-targeting strategies. For example, this compound’s TRPV4 inhibition reduces IL-1β-mediated cartilage degradation, suggesting applications in osteoarthritis. Concurrently, pyridine-thiazole hybrids like Compound 3 exploit tumor-specific genetic instability, offering a paradigm shift from broad-spectrum cytotoxicity to precision oncology.

Ongoing structural optimization focuses on:

- Solubility enhancement : Introducing polar substituents (e.g., ethyl benzoate in Compound 4) improves aqueous solubility without compromising membrane permeability.

- Selectivity profiling : Computational models predict off-target risks for kinase inhibitors, guiding substituent placement to minimize CDK2/TRPV4 cross-reactivity.

Properties

IUPAC Name |

N-[4-[2-[benzyl(methyl)amino]ethyl]phenyl]-5-pyridin-3-yl-1,3-thiazol-2-amine;hydrobromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N4S.BrH/c1-28(18-20-6-3-2-4-7-20)15-13-19-9-11-22(12-10-19)27-24-26-17-23(29-24)21-8-5-14-25-16-21;/h2-12,14,16-17H,13,15,18H2,1H3,(H,26,27);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQGOJHGNGSOUKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCC1=CC=C(C=C1)NC2=NC=C(S2)C3=CN=CC=C3)CC4=CC=CC=C4.Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25BrN4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1263068-83-2 | |

| Record name | 1263068-83-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-(benzyl(methyl)amino)ethyl)phenyl)-5-(pyridin-3-yl)thiazol-2-amine hydrobromide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, where a β-keto ester reacts with thiourea in the presence of a base.

Introduction of the Pyridine Ring: The pyridine ring can be introduced via a Suzuki coupling reaction, where a boronic acid derivative of pyridine reacts with a halogenated thiazole intermediate.

Attachment of the Benzyl Group: The benzyl group can be introduced through a reductive amination reaction, where benzylamine reacts with a carbonyl compound in the presence of a reducing agent like sodium cyanoborohydride.

Final Assembly: The final compound is assembled by coupling the intermediate products through nucleophilic substitution reactions, followed by purification steps such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.

Reduction: Reduction reactions can occur at the pyridine ring, converting it to piperidine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the thiazole and pyridine rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

Oxidation: Benzaldehyde derivatives.

Reduction: Piperidine derivatives.

Substitution: Various substituted thiazole and pyridine derivatives.

Scientific Research Applications

Molecular Formula

The molecular formula of N-(4-(2-(benzyl(methyl)amino)ethyl)phenyl)-5-(pyridin-3-yl)thiazol-2-amine hydrobromide is C24H25BrN4S. The compound features a thiazole ring, a pyridine moiety, and a benzyl group, contributing to its biological activity.

Structural Characteristics

The compound's structure can be represented as follows:

Antimicrobial Activity

Research indicates that compounds similar to GSK205 exhibit significant antimicrobial properties. For instance, studies on thiazole derivatives have shown promising results against various bacterial strains and fungi. The mechanism often involves disrupting microbial cell functions, which is critical in addressing antibiotic resistance issues in pathogens .

Anticancer Potential

This compound has been evaluated for its anticancer properties. In vitro studies have demonstrated its effectiveness against specific cancer cell lines, such as the estrogen receptor-positive human breast adenocarcinoma (MCF7). The compound's ability to inhibit cancer cell proliferation suggests potential as a chemotherapeutic agent .

Molecular Docking Studies

Molecular docking studies have been employed to understand the binding interactions of this compound with biological targets. These studies help elucidate the compound's mechanism of action and optimize its pharmacological profile by predicting how it interacts with specific receptors involved in disease pathways .

Synthesis and Characterization

The synthesis of this compound involves multi-step chemical reactions that include the formation of thiazole and pyridine derivatives. Characterization techniques such as NMR and IR spectroscopy are utilized to confirm the structure and purity of the synthesized compounds .

Case Studies

- Antimicrobial Screening : A series of thiazole derivatives were tested for antimicrobial activity using standard assays like the agar-well diffusion method. Results indicated that certain derivatives exhibited significant activity against both Gram-positive and Gram-negative bacteria .

- Anticancer Activity : In a study focused on anticancer properties, this compound was shown to reduce cell viability in MCF7 cells significantly. The compound's efficacy was compared with established chemotherapeutics, highlighting its potential as a novel treatment option .

Mechanism of Action

The mechanism of action of N-(4-(2-(benzyl(methyl)amino)ethyl)phenyl)-5-(pyridin-3-yl)thiazol-2-amine hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s thiazole and pyridine rings can participate in π-π stacking interactions, hydrogen bonding, and coordination with metal ions, which are crucial for its biological activity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Key Observations :

- The pyridinyl group at the 5-position is conserved in the target compound and ’s analog, suggesting shared binding motifs for kinase or receptor interactions .

- Substitution of thiazole with thiadiazole () alters electronic properties and ring strain, impacting biological activity .

2.3 Analytical and Physicochemical Data

Key Observations :

- The target compound’s lack of reported analytical data highlights a gap in characterization compared to ’s well-documented analog .

Biological Activity

N-(4-(2-(benzyl(methyl)amino)ethyl)phenyl)-5-(pyridin-3-yl)thiazol-2-amine hydrobromide (CAS No. 1263068-83-2) is a thiazole derivative with potential biological activity. This compound has garnered attention in medicinal chemistry due to its structural features that may confer various pharmacological effects, including anti-tubercular and anticancer activities. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.

Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C24H25BrN4S |

| Molecular Weight | 481.45 g/mol |

| CAS Number | 1263068-83-2 |

| MDL Number | MFCD28160554 |

| Purity | Not specified |

| Storage Conditions | Inert atmosphere, Room Temperature |

The compound features a thiazole ring, which is often associated with diverse biological activities, making it a focal point for drug discovery efforts.

Antitubercular Activity

Recent studies have explored the potential of thiazole derivatives as anti-tubercular agents. For instance, compounds structurally similar to N-(4-(2-(benzyl(methyl)amino)ethyl)phenyl)-5-(pyridin-3-yl)thiazol-2-amine hydrobromide have shown significant inhibitory activity against Mycobacterium tuberculosis. In one study, various thiazole derivatives exhibited IC50 values ranging from 1.35 to 2.18 μM against M. tuberculosis H37Ra .

Anticancer Activity

The anticancer potential of thiazole derivatives has also been investigated. A related compound demonstrated micromolar inhibition of HSET (a kinesin involved in mitotic spindle formation), which is crucial for the survival of centrosome-amplified cancer cells . The study reported that modifications in the thiazole structure significantly impacted the potency and selectivity of the compounds against cancer cell lines.

Cytotoxicity Studies

Cytotoxicity assessments are critical for determining the safety profile of new compounds. In studies involving similar thiazole derivatives, compounds were evaluated for their effects on human embryonic kidney cells (HEK-293). The results indicated that many of these compounds were non-toxic at effective concentrations, suggesting a favorable therapeutic index for further development .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing the biological efficacy of compounds. The modifications on the thiazole ring and side chains play a pivotal role in determining the biological activity:

- Thiazole Substituents : Variations in substituents on the thiazole ring have been shown to significantly affect potency.

- Linker Length and Composition : The length and composition of the linker between the thiazole and aromatic systems can enhance or diminish biological activity.

- Functional Groups : The presence of specific functional groups (e.g., amines, esters) influences solubility and interaction with biological targets.

Case Study 1: Antitubercular Screening

In a recent screening effort for novel anti-tubercular agents, several derivatives related to N-(4-(2-(benzyl(methyl)amino)ethyl)phenyl)-5-(pyridin-3-yl)thiazol-2-amine hydrobromide were synthesized and evaluated. Among them, specific compounds showed promising IC90 values ranging from 3.73 to 4.00 μM, indicating their potential as lead candidates for further development .

Case Study 2: Cancer Cell Line Testing

A series of thiazole-based compounds were tested against various cancer cell lines to assess their anticancer properties. Notably, certain derivatives demonstrated a significant ability to induce multipolar mitosis in centrosome-amplified cells, leading to increased cell death rates compared to untreated controls . This finding underscores the potential of these compounds in targeting specific cancer mechanisms.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing N-(4-(2-(benzyl(methyl)amino)ethyl)phenyl)-5-(pyridin-3-yl)thiazol-2-amine hydrobromide, and how can intermediates be optimized?

- Methodological Answer : Multi-step synthesis routes for structurally similar compounds (e.g., thiazole derivatives) often involve sequential condensation, protection/deprotection of functional groups, and purification of intermediates. For example, the synthesis of O-1302 (a 1,5-diarylpyrazole analog) required starting from 5-phenyl-1-pentanol and optimizing reaction conditions (e.g., temperature, solvent polarity) to enhance yields . Key intermediates, such as the benzyl(methyl)aminoethyl moiety, may require reductive amination or alkylation steps, with monitoring via TLC or HPLC to ensure purity.

Q. Which spectroscopic techniques are essential for characterizing this compound’s structure and confirming its purity?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying substituent positions and stereochemistry, as demonstrated in the analysis of quinazolin-4-amine derivatives . High-resolution mass spectrometry (HRMS) confirms molecular weight, while Fourier-transform infrared (FTIR) spectroscopy identifies functional groups (e.g., amine, thiazole). X-ray crystallography, as applied to nitazoxanide derivatives, can resolve hydrogen-bonding patterns and confirm crystal packing .

Q. How can researchers assess the compound’s solubility and stability in preclinical studies?

- Methodological Answer : Solubility profiles are typically determined using shake-flask methods in buffers (pH 1–7.4) or simulated biological fluids. Stability studies under accelerated conditions (e.g., 40°C/75% relative humidity) over 4–8 weeks, with HPLC monitoring, can identify degradation products. For hydrobromide salts, ion-pair chromatography may be required to track counterion interactions .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictions in reported biological activity data for structurally analogous thiazole derivatives?

- Methodological Answer : Contradictions often arise from variations in assay protocols (e.g., cell lines, incubation times) or impurities. Standardized assays (e.g., NCI-60 panel for anticancer activity) and orthogonal validation (e.g., kinase inhibition vs. apoptosis assays) are recommended. For example, antitumor thiazol-2-amines showed divergent IC₅₀ values depending on substituent positioning, necessitating structure-activity relationship (SAR) studies with controlled substituent variations .

Q. What computational strategies can predict the compound’s binding affinity to target proteins (e.g., kinases) and guide SAR studies?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can model interactions with active sites, as seen in studies of PFOR enzyme inhibitors . Quantum mechanical calculations (e.g., DFT) assess electronic effects of substituents (e.g., pyridinyl vs. phenyl groups) on binding. Machine learning models trained on analogous compounds (e.g., thiadiazole derivatives) can prioritize synthetic targets .

Q. How can researchers address low bioavailability observed in preclinical pharmacokinetic studies?

- Methodological Answer : Bioavailability challenges may stem from poor membrane permeability or metabolic instability. Prodrug strategies (e.g., esterification of amine groups) or formulation approaches (e.g., lipid nanoparticles) can enhance absorption. Cytochrome P450 inhibition assays and metabolite identification via LC-MS/MS are critical for optimizing metabolic stability, as applied to pyrazole-carboxamide derivatives .

Q. What experimental controls are essential when evaluating off-target effects in kinase inhibition assays?

- Methodological Answer : Include positive controls (e.g., staurosporine for broad-spectrum kinase inhibition) and negative controls (e.g., vehicle-only treatments). Counter-screening against unrelated kinases (e.g., EGFR, VEGFR) and cellular toxicity assays (e.g., MTT on non-cancerous cell lines) help distinguish target-specific effects. Dose-response curves with Hill slope analysis ensure reproducibility .

Methodological Best Practices

- Synthetic Reproducibility : Document reaction parameters (e.g., inert atmosphere, stirring rate) meticulously, as minor variations can alter yields or byproduct profiles .

- Data Validation : Use triplicate measurements for biological assays and report statistical significance (e.g., p-values from ANOVA). Cross-validate spectral data with computational predictions (e.g., NMR chemical shift calculators) .

- Ethical Compliance : Adhere to institutional guidelines for handling hydrobromide salts (corrosive) and ensure proper waste disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.